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Introduction
The intricate folding of RNA molecules is fundamental to their function, influencing everything

from gene regulation and catalysis to viral replication and disease progression. Understanding

RNA structure within its native cellular environment is therefore a critical goal for molecular

biology and drug development. Dimethyl sulfate (DMS) sequencing (DMS-seq) and its

derivative, DMS mutational profiling with sequencing (DMS-MaPseq), have emerged as

powerful techniques for genome-wide, in vivo analysis of RNA secondary structure at single-

nucleotide resolution.[1][2][3][4]

DMS is a small, cell-permeable chemical probe that rapidly methylates the Watson-Crick face

of unpaired adenine (at the N1 position) and cytosine (at the N3 position) residues in RNA.[5]

[6] This modification can be detected through next-generation sequencing, providing a

comprehensive snapshot of the RNA structurome. The DMS-MaPseq method is particularly

advantageous as it utilizes a thermostable group II intron reverse transcriptase (TGIRT) that

reads through the DMS-modified bases, introducing mutations into the resulting cDNA.[1][5][7]

This "mutational profiling" approach offers a high signal-to-noise ratio and allows for the

analysis of multiple structural features within a single RNA molecule.[3][7]
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These application notes provide a detailed protocol for performing in vivo DMS-MaPseq

experiments in mammalian cells, along with essential quantitative data and workflow

visualizations to guide researchers in applying this technique to their systems of interest.

Applications in Research and Drug Development
Functional Genomics: Elucidate the structural basis of non-coding RNA function, identify

novel RNA regulatory elements, and understand how RNA structure influences protein-RNA

interactions.[8][9]

Virology: Investigate the structure of viral RNA genomes within infected cells to identify novel

targets for antiviral therapies.

Drug Discovery: Screen for small molecules that modulate the structure of target RNAs,

thereby altering their function.

Disease Research: Compare the in vivo RNA structuromes of healthy and diseased cells to

identify disease-associated changes in RNA folding.

Experimental Workflow and Signaling Logic
The overall experimental workflow for in vivo DMS-MaPseq can be visualized as a multi-step

process from cell treatment to data analysis.
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Caption: Overall workflow for in vivo DMS-MaPseq experiments.

The core principle of DMS-MaPseq lies in the conversion of a chemical modification into a

genetic mutation that can be read by a sequencer.
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Caption: Logical flow of DMS modification to data interpretation.

Quantitative Experimental Parameters
The following tables summarize key quantitative parameters for in vivo DMS probing in

mammalian cells and yeast. These values may require optimization depending on the specific

cell line and experimental goals.

Table 1: In Vivo DMS Treatment Conditions

Parameter
Mammalian Cells
(Adherent/Suspension)

Yeast (S. cerevisiae)

Cell Density

~80-90% confluency

(adherent) or 1-2 x 10^6

cells/mL (suspension)

OD600 of 0.5-0.7

DMS Concentration 0.5% - 5% (v/v) 1% - 5% (v/v)

Incubation Time 2 - 10 minutes 2 - 5 minutes

Incubation Temperature 37°C 30°C

Quenching Agent
β-mercaptoethanol (BME) or

isoamyl alcohol

β-mercaptoethanol (BME) and

isoamyl alcohol

Table 2: Reagent Compositions
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Solution Component Concentration/Volume

DMS Stop Solution (Yeast) 100% Isoamyl Alcohol 15 mL

β-mercaptoethanol (BME) 9 mL

ddH2O 6 mL

DMS Wash Solution (Yeast) β-mercaptoethanol (BME) 3 mL

ddH2O 7 mL

Reverse Transcription Master

Mix
5x TGIRT Reaction Buffer 4 µL

dNTP Mix 2 µL (10 mM each)

DTT 1 µL (100 mM)

RNase Inhibitor 1 µL

TGIRT-III Enzyme 1 µL

Primer (gene-specific or

random)
Variable

RNA Template 1-5 µg

Nuclease-free water To 20 µL

Detailed Experimental Protocol: In Vivo DMS-
MaPseq in Mammalian Cells
This protocol is adapted for adherent mammalian cells (e.g., HEK293T) and can be modified

for suspension cells.

Safety Precaution: Dimethyl sulfate (DMS) is highly toxic and a suspected carcinogen.[10] All

steps involving DMS must be performed in a certified chemical fume hood with appropriate

personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.

[3][10] Ensure access to a DMS quenching solution (e.g., high concentration β-

mercaptoethanol) at all times.
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Materials
Adherent mammalian cells (e.g., HEK293T)

Complete cell culture medium (e.g., DMEM + 10% FBS)

Phosphate-buffered saline (PBS)

Dimethyl sulfate (DMS) (Sigma-Aldrich)

β-mercaptoethanol (BME)

TRIzol reagent or equivalent for RNA extraction

Total RNA purification kit (e.g., Zymo Direct-zol RNA Miniprep)

DNase I, RNase-free

Thermostable Group II Intron Reverse Transcriptase (TGIRT-III, InGex)

Gene-specific or random primers

dNTPs

DTT

RNase inhibitor

PCR reagents for library amplification

DNA purification kit (e.g., Qiagen PCR purification kit)

Next-generation sequencing platform (e.g., Illumina)

Protocol
Part 1: In Vivo DMS Treatment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1214279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Plate cells in a 10 cm dish and grow to 80-90% confluency. For each condition,

prepare two plates: one for DMS treatment (+) and one as an untreated control (-).

Pre-warm Reagents: Pre-warm PBS and complete medium to 37°C.

DMS Dilution: In a chemical fume hood, prepare a fresh dilution of DMS in pre-warmed

complete medium. For a final concentration of 2% (v/v), add 200 µL of DMS to 9.8 mL of

medium.

Cell Treatment:

Aspirate the medium from the cells.

Gently wash the cells once with 5 mL of pre-warmed PBS.

Aspirate the PBS and add the DMS-containing medium to the (+) plate. Add fresh, pre-

warmed medium without DMS to the (-) plate.

Incubate the plates at 37°C for 5 minutes.

Quench Reaction:

Aspirate the DMS-containing medium.

Immediately add a quenching solution. A common method is to add TRIzol reagent directly

to the plate (e.g., 1 mL per 10 cm dish), which both lyses the cells and quenches the DMS

reaction. Alternatively, a high concentration of BME (e.g., >30%) in PBS can be used.

Part 2: RNA Extraction and Preparation

RNA Isolation: Proceed with total RNA extraction following the manufacturer's protocol for

the chosen reagent/kit (e.g., TRIzol-chloroform extraction followed by column purification).

DNase Treatment: Perform a rigorous DNase I treatment to remove any contaminating

genomic DNA.

RNA Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar

instrument. High-quality, intact RNA is crucial for successful library preparation.
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Part 3: DMS-MaPseq Library Preparation

Reverse Transcription (RT):

In a PCR tube, combine 1-5 µg of total RNA with a gene-specific primer (for targeted

analysis) or random hexamers (for genome-wide analysis).

Incubate at 65°C for 5 minutes, then place on ice for 2 minutes to denature the RNA.

Add the RT master mix (see Table 2) containing the TGIRT-III enzyme.

Perform reverse transcription according to the TGIRT-III manufacturer's instructions

(typically 60°C for 1.5 hours). The thermostability of TGIRT is key to reading through

modified bases.[1][5]

Library Construction:

The resulting cDNA can be used as a template for PCR amplification using primers that

add sequencing adapters.

Alternatively, commercial library preparation kits for RNA-seq can be adapted for this step.

Purification and Sequencing:

Purify the final library using a PCR purification kit or size selection beads.

Quantify the library and perform high-throughput sequencing.

Part 4: Data Analysis

Read Mapping: Align the sequencing reads to the reference genome or transcriptome.

Mutation Analysis: Use specialized software (e.g., ShapeMapper, DMS-Mapper) to calculate

the mutation frequency at each nucleotide position for both the DMS-treated and untreated

samples.

Reactivity Calculation: The DMS reactivity for each base is determined by subtracting the

background mutation rate (from the untreated sample) from the mutation rate in the DMS-
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treated sample.

Structure Modeling: The calculated reactivity scores are used as constraints in RNA folding

algorithms (e.g., RNAstructure) to generate secondary structure models. High reactivity

corresponds to a higher probability of the nucleotide being unpaired.[6]

Conclusion
In vivo DMS-MaPseq is a robust and versatile method for elucidating the structural landscape

of RNA within living cells.[4][11] By providing single-nucleotide resolution data on a

transcriptome-wide scale, this technique offers invaluable insights into the functional roles of

RNA structure in health and disease. The detailed protocols and quantitative data presented

here serve as a comprehensive resource for researchers aiming to explore the dynamic world

of the cellular structurome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments
[experiments.springernature.com]

2. In Vivo RNA Structure Probing with DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]

4. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice
[frontiersin.org]

5. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro
and in Cells [jove.com]

6. Quantitative DMS mapping for automated RNA secondary structure inference - PMC
[pmc.ncbi.nlm.nih.gov]

7. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo | Springer
Nature Experiments [experiments.springernature.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3448840/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.869267/full
https://pubmed.ncbi.nlm.nih.gov/33326078/
https://www.benchchem.com/product/b1214279?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-0716-1851-6_16
https://experiments.springernature.com/articles/10.1007/978-1-0716-1851-6_16
https://pubmed.ncbi.nlm.nih.gov/34694616/
https://www.protocols.io/view/genome-wide-dms-mapseq-for-em-in-em-em-vivo-em-rna-81wgbre5nlpk/v1
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.869267/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.869267/full
https://www.jove.com/t/64820/probing-rna-structure-with-dimethyl-sulfate-mutational-profiling-with
https://www.jove.com/t/64820/probing-rna-structure-with-dimethyl-sulfate-mutational-profiling-with
https://pmc.ncbi.nlm.nih.gov/articles/PMC3448840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3448840/
https://experiments.springernature.com/articles/10.1038/nmeth.4057
https://experiments.springernature.com/articles/10.1038/nmeth.4057
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP | Springer
Nature Experiments [experiments.springernature.com]

9. researchgate.net [researchgate.net]

10. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]

11. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Probing the Transcriptome's Architecture: In Vivo RNA
Structure Analysis Using Dimethyl Sulfate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214279#using-dimethyl-sulfate-for-rna-structure-
probing-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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